![molecular formula C11H11NO2S B3059629 2,4-Thiazolidinedione, 3-[(4-methylphenyl)methyl]- CAS No. 103986-16-9](/img/structure/B3059629.png)

2,4-Thiazolidinedione, 3-[(4-methylphenyl)methyl]-

説明

2,4-Thiazolidinedione, also known as TZD, is a class of heterocyclic compounds consisting of a five-membered C3NS ring . It is a well-known peroxisome proliferator-activated receptors (PPAR) activator . The availability of substitutions at the third and fifth positions of the Thiazolidin-2,4-dione (TZD) scaffold makes it a highly utilized and versatile moiety that exhibits a wide range of biological activities .

Synthesis Analysis

In recent years, a number of innovative synthetic techniques have been developed to create a variety of scaffolds to investigate a range of biological activities . A novel series of thiazolidine-2,4-dione molecules was derived and their chemical structures were established using physiochemical parameters and spectral techniques .

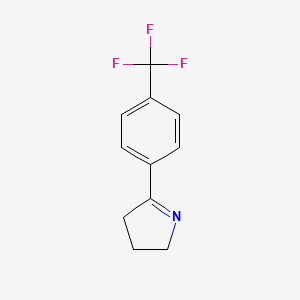

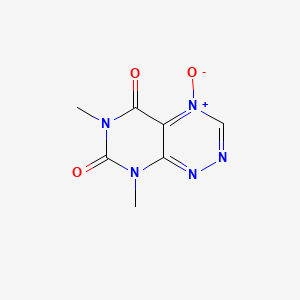

Molecular Structure Analysis

The molecular structure of 2,4-Thiazolidinedione consists of a five-membered C3NS ring . The availability of substitutions at the third and fifth positions of the Thiazolidin-2,4-dione (TZD) scaffold makes it a highly utilized and versatile moiety .

Chemical Reactions Analysis

Thiazolidinones exhibit their hypoglycemic activity by improving insulin resistance through PPAR-γ receptor activation, their antimicrobial action by inhibiting cytoplasmic Mur ligases, and their antioxidant action by scavenging reactive oxygen species (ROS) .

Physical And Chemical Properties Analysis

The molecular weight of 2,4-Thiazolidinedione is 117.126 . The IUPAC Standard InChI is InChI=1S/C3H3NO2S/c5-2-1-7-3 (6)4-2/h1H2, (H,4,5,6) .

科学的研究の応用

Medicinal Perspective and Drug Development

2,4‐Thiazolidinedione (2,4‐TZD) has been recognized as a versatile pharmacophore with a broad spectrum of pharmacological activities. It's a pivotal heterocyclic scaffold that has been extensively explored due to its novel modes of action, cost-effectiveness, and ease of synthesis. Medicinal chemists have harnessed the 2,4‐TZD core, especially focusing on structural modifications at the N‐3 and the active methylene at C‐5, to craft a wide array of lead molecules targeting various clinical disorders. The compounds, primarily focusing on antimicrobial, anticancer, and antidiabetic properties, have been the subject of numerous studies. This breadth of application underlines the multifunctional potential of 2,4‐TZD derivatives, with various agents either in the market or under clinical development. The review also delves into the synthetic methodologies for the 2,4‐TZD core, highlighting the importance of substitutions at N‐3 and C‐5 and detailing the mechanisms of action and structure–activity relationships (Singh et al., 2022).

Anti-inflammatory and Antihyperglycemic Effects

Thiazolidinedione derivatives, specifically benzylidene-2,4-thiazolidinedione with substitutions on the phenyl ring, have been synthesized and evaluated for their protein tyrosine phosphatase 1B (PTP1B) inhibitory effects. These derivatives exhibited considerable anti-inflammatory and antihyperglycemic properties. Notably, compound 3e demonstrated potent glucose- and lipid-lowering activities along with a significant activation of peroxisome proliferator-activated receptors (PPARs), indicating multiple mechanisms of action. This compound's ability to improve blood parameters and suppress weight gain underscores the therapeutic potential of these derivatives in addressing metabolic disorders (Bhattarai et al., 2009).

作用機序

Target of Action

The primary target of 2,4-Thiazolidinedione, 3-[(4-methylphenyl)methyl]- is the peroxisome proliferator-activated receptor-γ (PPAR-γ) . PPAR-γ is a nuclear receptor that plays a crucial role in the regulation of adipogenesis and glucose homeostasis .

Mode of Action

The compound interacts with its target, PPAR-γ, by binding to it . This binding activates the receptor, which then binds to peroxisome proliferator response elements (PPREs) in the DNA, promoting the expression of target genes . The activation of PPAR-γ improves insulin resistance, making this compound a potent anti-hyperglycemic agent .

Biochemical Pathways

The activation of PPAR-γ affects several biochemical pathways. It enhances the transcription of insulin-responsive genes, which leads to improved insulin sensitivity . This can lead to a decrease in blood glucose levels, making this compound potentially useful in the treatment of type 2 diabetes .

Pharmacokinetics

The predicted properties include a boiling point of 5257±600 °C and a density of 1344±006 g/cm3 . The pKa is predicted to be 2.58±0.50, which could influence its absorption and distribution in the body .

Result of Action

The activation of PPAR-γ by 2,4-Thiazolidinedione, 3-[(4-methylphenyl)methyl]- leads to improved insulin sensitivity and a decrease in blood glucose levels . This can potentially help in the management of type 2 diabetes .

将来の方向性

特性

IUPAC Name |

3-[(4-methylphenyl)methyl]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2S/c1-8-2-4-9(5-3-8)6-12-10(13)7-15-11(12)14/h2-5H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCWXKXQNPIDGOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C(=O)CSC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60361609 | |

| Record name | 2,4-Thiazolidinedione, 3-[(4-methylphenyl)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60361609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

103986-16-9 | |

| Record name | 2,4-Thiazolidinedione, 3-[(4-methylphenyl)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60361609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

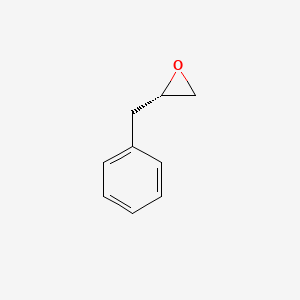

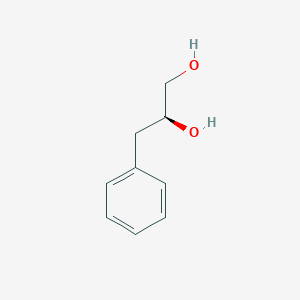

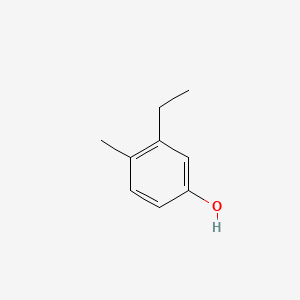

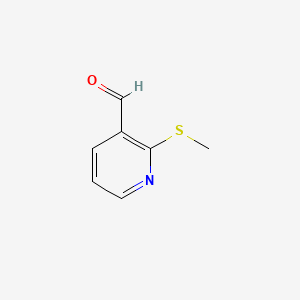

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-Amino-4-(trifluoromethyl)thiazol-5-YL]ethanol](/img/structure/B3059562.png)